N-(3-{[(5-chloronaphthalen-1-yl)carbonyl]amino}-4-methoxyphenyl)furan-2-carboxamide
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Overview
Description
N-[3-(5-CHLORONAPHTHALENE-1-AMIDO)-4-METHOXYPHENYL]FURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring, a naphthalene moiety, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-CHLORONAPHTHALENE-1-AMIDO)-4-METHOXYPHENYL]FURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthalene Amide: The initial step involves the chlorination of naphthalene to form 5-chloronaphthalene, which is then reacted with an amine to produce 5-chloronaphthalene-1-amido.
Methoxylation of Phenyl Ring:
Coupling with Furan-2-Carboxylic Acid: The final step involves the coupling of the methoxyphenyl group with furan-2-carboxylic acid under suitable reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(5-CHLORONAPHTHALENE-1-AMIDO)-4-METHOXYPHENYL]FURAN-2-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and chloro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan carboxylic acids, while reduction may produce furan alcohols.
Scientific Research Applications
N-[3-(5-CHLORONAPHTHALENE-1-AMIDO)-4-METHOXYPHENYL]FURAN-2-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[3-(5-CHLORONAPHTHALENE-1-AMIDO)-4-METHOXYPHENYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
N-[3-(5-BROMONAPHTHALENE-1-AMIDO)-4-METHOXYPHENYL]FURAN-2-CARBOXAMIDE: Similar structure but with a bromine atom instead of chlorine.
N-[3-(5-CHLORONAPHTHALENE-1-AMIDO)-4-HYDROXYPHENYL]FURAN-2-CARBOXAMIDE: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
N-[3-(5-CHLORONAPHTHALENE-1-AMIDO)-4-METHOXYPHENYL]FURAN-2-CARBOXAMIDE is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in research and potential therapeutic applications.
Properties
Molecular Formula |
C23H17ClN2O4 |
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Molecular Weight |
420.8 g/mol |
IUPAC Name |
N-[3-[(5-chloronaphthalene-1-carbonyl)amino]-4-methoxyphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C23H17ClN2O4/c1-29-20-11-10-14(25-23(28)21-9-4-12-30-21)13-19(20)26-22(27)17-7-2-6-16-15(17)5-3-8-18(16)24/h2-13H,1H3,(H,25,28)(H,26,27) |
InChI Key |
NGCNJZBMUMQATQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=CC4=C3C=CC=C4Cl |
Origin of Product |
United States |
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